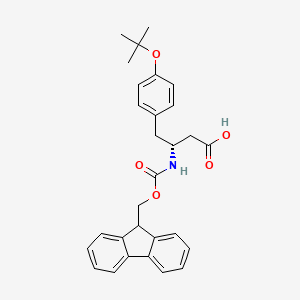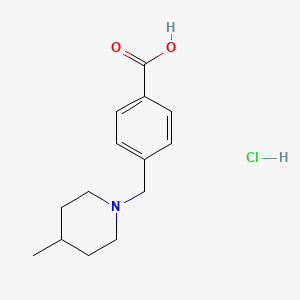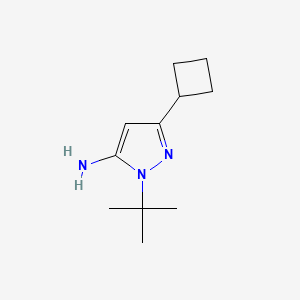![molecular formula C14H21BrClNO B1439890 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219957-70-6](/img/structure/B1439890.png)
3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
Übersicht
Beschreibung
3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride: is a chemical compound with the molecular formula C₁₄H₂₁BrClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a hydrochloride salt, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine to form 2-(2-bromo-4-methylphenoxy)ethylamine.
Cyclization: The resulting amine undergoes cyclization with piperidine to form 3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity. Large-scale production also requires stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the piperidine ring can be reduced to form piperidines with different substituents.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the ether bond.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Cell Signaling: Investigated for its effects on cellular signaling pathways.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Research: Studied for its potential therapeutic effects in various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Fluoro-4-methylphenoxy)ethyl]piperidine hydrochloride
- 3-[2-(2-Iodo-4-methylphenoxy)ethyl]piperidine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound more versatile in synthetic applications.
- Biological Activity: The brominated compound may exhibit different binding affinities and biological effects due to the size and electronegativity of the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILPZGCGSFLHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219957-70-6 | |
| Record name | Piperidine, 3-[2-(2-bromo-4-methylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1439807.png)


![tert-Butyl 4-[(5-methyl-2-nitrophenyl)amino]-piperidine-1-carboxylate](/img/structure/B1439813.png)
![[1-Allyl-1-(fluoromethyl)but-3-en-1-yl]amine](/img/structure/B1439814.png)



![(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1439820.png)

![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)



